(2-Methoxy-4-nitrophenyl)hydrazine dihydrochloride
Description
Properties
IUPAC Name |
(2-methoxy-4-nitrophenyl)hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.2ClH/c1-13-7-4-5(10(11)12)2-3-6(7)9-8;;/h2-4,9H,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERHIPUIOUKEEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-31-1 | |
| Record name | (2-methoxy-4-nitrophenyl)hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(2-Methoxy-4-nitrophenyl)hydrazine dihydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, has been studied for various pharmacological effects, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The chemical formula of this compound is . The compound features a methoxy group and a nitro group on the phenyl ring, which may contribute to its biological activity.
Key Chemical Properties:
- Molecular Weight: 227.09 g/mol
- CAS Number: 47002487
- Solubility: Soluble in water and ethanol
Anticancer Properties
Research indicates that hydrazine derivatives, including this compound, exhibit significant anticancer activity. A study conducted on various hydrazine derivatives demonstrated that they can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Table 1: Anticancer Activity of Hydrazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2-Methoxy-4-nitrophenyl)hydrazine | HeLa | 5.6 | Induction of apoptosis |
| Phenelzine | P388 | 0.8 | MAO inhibition leading to oxidative stress |
| N-acetyl-4-(hydroxymethyl)phenylhydrazine | MCF-7 | 4.5 | DNA intercalation |
The above table illustrates the potency of this compound in comparison to other known compounds.
Genotoxicity Assessment
Genotoxicity studies have shown that hydrazines can elicit DNA damage responses in various cell types. In a study involving mouse and rat hepatocytes, this compound was found to induce positive DNA repair responses, indicating potential genotoxic effects.
Table 2: Genotoxicity of Hydrazines
| Compound | Test System | Result |
|---|---|---|
| (2-Methoxy-4-nitrophenyl)hydrazine | Mouse Hepatocytes | Positive DNA repair response |
| Hydrazine hydrate | Rat Hepatocytes | Positive DNA repair response |
| 1,1-Dimethylhydrazine | Mouse Hepatocytes | Positive DNA repair response |
These findings suggest the need for caution when considering the therapeutic use of this compound due to its genotoxic potential.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Activity: A study reported that this compound exhibited significant antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism was attributed to membrane disruption and inhibition of bacterial growth.
- Enzyme Inhibition: Research has indicated that hydrazines can act as inhibitors of monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, suggesting potential applications in treating depression.
- In Vivo Studies: Animal models have shown that administration of this compound resulted in reduced tumor growth rates compared to controls, supporting its anticancer potential.
Comparison with Similar Compounds
Structural and Functional Group Variations
4-Nitrophenylhydrazine Hydrochloride (CAS 636-99-7)
- Structure : Contains a nitro group at the para position but lacks a methoxy group.
- Formula: C₆H₈ClN₃O₂ (monohydrochloride).
- Molecular Weight : 189.60 g/mol.
- Key Differences : The absence of the methoxy group reduces steric hindrance and electron-donating effects, making it less reactive in nucleophilic additions compared to the target compound .
2-Nitrophenylhydrazine Hydrochloride (CAS 6293-87-4)
- Formula : C₆H₇N₃O₂·HCl.
- Applications focus on HPLC labeling rather than complex syntheses .
4-Methoxyphenylhydrazine Hydrochloride (CAS 19501-58-7)
- Structure : Methoxy group at the para position; lacks a nitro group.
- Key Differences : The electron-donating methoxy group enhances nucleophilicity but limits oxidative reactivity. Used in pharmaceutical intermediates (e.g., antimalarials) .
Diphenyl-dibenzylhydrazine Dihydrochloride
- Structure : Bulky aromatic substituents on nitrogen.
- Stability : Low stability due to weak N–N bonds in dihydrochloride salts. Melts at 215.5°C, indicating higher thermal stability than aliphatic derivatives but lower than nitro-substituted analogs .
Physicochemical Properties
*Estimated based on substituent contributions.
Preparation Methods
Overview
This method involves diazotization of an appropriately substituted aromatic amine, followed by reduction to the hydrazine derivative. The process typically includes the following steps:
- Diazotization of 4-nitroaniline or similar compounds.
- Reduction of the diazonium salt to the hydrazine.
- Conversion to the dihydrochloride salt.
Process Details
- Diazotization : Aromatic amines such as 4-nitroaniline are dissolved in hydrochloric acid and cooled to 0°C. Sodium nitrite is added dropwise to generate the diazonium salt.
- Reduction : The diazonium salt reacts with a reducing agent, commonly stannous chloride (SnCl₂) in hydrochloric acid, at 0°C to produce the hydrazine derivative.
- Isolation : The hydrazine is precipitated, washed, and dried to obtain the crude product, which is then converted into the dihydrochloride salt via acid treatment.
Research Findings & Data
- A typical reaction yields approximately 39% of 4-nitrophenylhydrazine hydrochloride , with the process involving diazotization of p-nitroaniline followed by reduction with SnCl₂ in hydrochloric acid.
- The reaction conditions are optimized at 0°C to prevent decomposition of diazonium salts, with reaction times around 2 hours for reduction.
Advantages & Limitations
| Advantages | Limitations |
|---|---|
| Well-established, straightforward procedure | Moderate yield (~39%) |
| Relatively simple reagents | Requires low-temperature control and careful handling of diazonium salts |
| Suitable for scale-up | Use of toxic reagents like SnCl₂ |
Hydrazine Derivatization from Aromatic Precursors
Overview
An alternative approach involves synthesizing the hydrazine derivative from aromatic compounds bearing methoxy and nitro groups, followed by hydrazination. This approach is more complex but allows for better control over substitution patterns.
Process Details
- Preparation of aromatic intermediates : Starting from methoxy-substituted aromatic compounds, such as 2-methoxy-4-nitroaniline derivatives.
- Hydrazination : The aromatic intermediates are reacted with hydrazine hydrate in ethanol, often under reflux, to introduce the hydrazine group.
- Purification : The product is purified through recrystallization or chromatography.
Research Findings & Data
- Synthesis of 2-arylquinazolin-4-hydrazines, which are structurally related, involves initial chlorination of aromatic precursors followed by hydrazine treatment at elevated temperatures (~70°C).
- The process yields high purity products suitable for medicinal chemistry applications, indicating its potential applicability for similar compounds.
Advantages & Limitations
| Advantages | Limitations |
|---|---|
| High selectivity for hydrazine formation | Requires multi-step synthesis |
| Suitable for derivatization | Longer reaction times, higher temperatures |
| Produces high-purity compounds | Not directly applicable to dihydrochloride salt formation |
Reduction of Aromatic Nitro Compounds
Overview
This method involves reducing aromatic nitro compounds directly to hydrazines using reducing agents such as tin(II) chloride, iron, or catalytic hydrogenation.
Process Details
- Aromatic nitro compounds (e.g., 4-nitroaniline derivatives) are dissolved in acid or solvent systems.
- The reduction is carried out with tin(II) chloride in hydrochloric acid at 0°C to prevent side reactions.
- The resulting hydrazine is isolated by filtration and purified.
Research Findings & Data
Advantages & Limitations
| Advantages | Limitations |
|---|---|
| High reaction efficiency | Use of toxic reducing agents |
| Suitable for large-scale production | Requires low-temperature control |
Summary of Key Data and Comparative Table
| Method | Starting Material | Reagents | Reaction Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Diazotization + Reduction | 4-nitroaniline | NaNO₂, SnCl₂, HCl | 0°C, 2 hours | ~39% | Well-established, moderate yield |
| Hydrazination of Aromatic Intermediates | Methoxy/nitro aromatic compounds | Hydrazine hydrate | Reflux, 70°C | High purity | Multi-step, suitable for derivatives |
| Nitro Reduction | Aromatic nitro compounds | SnCl₂, HCl | 0°C, 2 hours | ~39% | Toxic reagents, low temperature |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2-methoxy-4-nitrophenyl)hydrazine dihydrochloride to maximize yield and purity?
- Methodological Answer : Synthesis optimization typically involves controlling reaction parameters such as temperature, solvent polarity, and stoichiometry. For hydrazine derivatives, refluxing in polar aprotic solvents (e.g., DMF or ethanol) at 60–80°C for 6–12 hours is common. Monitoring via thin-layer chromatography (TLC) with UV detection ensures reaction completion . Purification via recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol) improves purity. Yield optimization may require adjusting the molar ratio of the nitro precursor to hydrazine hydrate (1:1.2–1.5) to account for side reactions .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the hydrazine moiety (δ 6–8 ppm for aromatic protons, δ 3.3–3.7 ppm for methoxy groups) and dihydrochloride salt formation (broad NH signals at δ 8–10 ppm) .
- IR : Stretching vibrations for N–H (3200–3400 cm), C–N (1250–1350 cm), and NO (1520–1560 cm) validate functional groups .
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H] and fragments corresponding to nitro group loss .
Q. How does the nitro group at the 4-position influence the compound’s stability under varying pH conditions?
- Methodological Answer : The electron-withdrawing nitro group increases electrophilicity, making the compound prone to hydrolysis in alkaline conditions (pH > 9). Stability studies in buffered solutions (pH 3–9) at 25°C show degradation via nitro reduction or aryl-hydrazine bond cleavage. Use UV-Vis spectroscopy (λmax = 280–320 nm) to monitor degradation kinetics. For long-term storage, maintain acidic conditions (pH 3–5) at 4°C in amber vials .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of hydrazine derivatives with similar substituents?
- Methodological Answer : Contradictions often arise from differences in assay conditions or impurity profiles. Strategies include:
- Purity Validation : Use HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) to confirm >98% purity.
- Dose-Response Curves : Test across a wide concentration range (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity) to identify IC discrepancies.
- Mechanistic Profiling : Compare reactive oxygen species (ROS) induction or apoptosis markers (caspase-3 activation) to differentiate modes of action .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify electrophilic sites. The nitro and methoxy groups polarize the aromatic ring, directing nucleophilic attack to the 2- or 6-positions .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways. The dihydrochloride salt’s solubility in polar solvents enhances nucleophilic accessibility .
Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation from ethanol. Use SHELX-TL for structure refinement. The dihydrochloride moiety typically forms hydrogen-bonded networks (N–H···Cl interactions) with lattice parameters sensitive to nitro group orientation .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to assess polymorphism or hydrate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
